molecular formula C20H19F3N2O4 B11024101 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Cat. No.: B11024101
M. Wt: 408.4 g/mol
InChI Key: BQAJMCKJNDXVAN-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a trifluorophenyl group, and a methoxyphenoxyethyl side chain, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with a nucleophile.

    Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of a methoxyphenol derivative with an appropriate alkylating agent to form the methoxyphenoxyethyl side chain.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the trifluorophenyl group and the methoxyphenoxyethyl side chain using amide bond formation reactions, typically employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.

    Pharmacology: Studies can investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

    Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biochemical assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance its binding affinity to these targets, while the methoxyphenoxyethyl side chain can influence its solubility and bioavailability. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-ethoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide
  • 1-[2-(2-hydroxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

Uniqueness

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-5-oxo-N-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19F3N2O4/c1-28-16-4-2-3-5-17(16)29-7-6-25-11-12(8-18(25)26)20(27)24-13-9-14(21)19(23)15(22)10-13/h2-5,9-10,12H,6-8,11H2,1H3,(H,24,27)

InChI Key

BQAJMCKJNDXVAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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